molecular formula C7H14N3O5+ B1436036 Methyl 6-azido-6-deoxy-a-D-glucopyranoside CAS No. 23701-87-3

Methyl 6-azido-6-deoxy-a-D-glucopyranoside

Cat. No.: B1436036
CAS No.: 23701-87-3
M. Wt: 220.2 g/mol
InChI Key: JWBPIBKVSKPQRI-ZFYZTMLRSA-N
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Description

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside is a chemical compound that belongs to the class of azido sugars It is characterized by the presence of an azide group (-N3) at the 6th position of the glucopyranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside can be synthesized through several methods. One common approach involves the conversion of methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside to the azido derivative using sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) under mild conditions . Another method involves the use of diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry dimethylformamide (DMF) at high temperatures .

Industrial Production Methods

Industrial production of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for the substitution of halides with azide groups.

    Hydrogen and Palladium Catalyst: Used for the reduction of azide to amine.

    Copper Catalysts: Used in click chemistry reactions.

Major Products

    Aminoglucopyranosides: Formed through the reduction of the azide group.

    Triazole Derivatives: Formed through click chemistry reactions.

Mechanism of Action

The mechanism of action of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside involves its ability to participate in bioorthogonal reactions, particularly click chemistry. The azide group is highly reactive and can form stable triazole linkages with alkynes in the presence of a copper catalyst. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside is unique due to its specific structural configuration and the presence of the azide group at the 6th position. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPIBKVSKPQRI-ZFYZTMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CN=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N3O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Reactant of Route 2
Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Reactant of Route 3
Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Reactant of Route 4
Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Reactant of Route 5
Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Reactant of Route 6
Methyl 6-azido-6-deoxy-a-D-glucopyranoside

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